molecular formula C10H12N2OS B1586333 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 439692-54-3

6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B1586333
M. Wt: 208.28 g/mol
InChI Key: VXRZEVXONXRPQE-UHFFFAOYSA-N
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Description

“6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one” is an organic heterobicyclic compound . It is also classified as an organonitrogen heterocyclic compound and an organosulfur heterocyclic compound . The molecular formula is C10H12N2OS .


Molecular Structure Analysis

The molecular structure of “6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one” can be represented by the SMILES string: S1C(C©C)=CC=2N=CNC(=O)C12 . The average mass is 208.280 Da and the mono-isotopic mass is 208.067032 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one” include a molecular formula of C10H12N2OS, a net charge of 0, an average mass of 208.280, and a mono-isotopic mass of 208.06703 .

Scientific Research Applications

CDK4 Inhibitors

6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one derivatives have been identified as inhibitors of cyclin-dependent kinase 4 (CDK4), an important target in cancer therapy. Horiuchi et al. (2009) synthesized and evaluated thieno[2,3-d]pyrimidin-4-yl hydrazones, demonstrating their potency and selectivity as CDK4 inhibitors (Horiuchi et al., 2009).

Histamine H4 Receptor Ligands

A study by Altenbach et al. (2008) focused on 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R). Modifications to the pyrimidine ring, including the introduction of a 6-tert-butyl group, enhanced the compounds' anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).

Interaction with Bovine Serum Albumin

Sun Shaofa (2010) studied the interaction between 2-tert butyl amine-thieno[2,3-d]pyrimidin-4(3H)-ones and Bovine Serum Albumin (BSA), revealing insights into the binding mechanisms and the effect on BSA's conformation (Sun Shaofa, 2010).

Anti-Malarial Research

Mustière et al. (2022) explored the synthesis of new compounds in the 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for anti-malarial pharmacomodulation, targeting the human malarial parasite P. falciparum. The study highlighted the importance of the thienopyrimidinone ring in developing anti-malarial agents (Mustière et al., 2022).

EGFR Inhibitors in Cancer Therapy

Bugge et al. (2016) conducted an extended study on thieno[2,3-d]pyrimidines as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), crucial for cancer treatment. The study resulted in the identification of new drug candidates with improved solubility and metabolic stability, demonstrating the potential of thieno[2,3-d]pyrimidines as anti-cancer agents (Bugge et al., 2016).

Antifolate Inhibitors

Deng et al. (2009) synthesized a series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as selective folate receptor (FR) substrates and antitumor agents. These compounds showed potent growth inhibition of tumor cells expressing FRs, demonstrating a unique mechanism distinct from other antifolates (Deng et al., 2009).

properties

IUPAC Name

6-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-10(2,3)7-4-6-8(13)11-5-12-9(6)14-7/h4-5H,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRZEVXONXRPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(S1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373844
Record name 6-tert-Butylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one

CAS RN

439692-54-3
Record name 6-tert-Butylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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